molecular formula C8H22Cl3N3 B2973050 2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]ethan-1-amine trihydrochloride CAS No. 2171207-01-3

2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]ethan-1-amine trihydrochloride

Cat. No.: B2973050
CAS No.: 2171207-01-3
M. Wt: 266.64
InChI Key: OORTVNZLJZYFAS-UZCMYEMWSA-N
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Description

2-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]ethan-1-amine trihydrochloride is a compound of interest in various scientific fields. This complex molecule, characterized by its specific stereochemistry, presents unique attributes that make it valuable for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]ethan-1-amine trihydrochloride typically involves the formation of the piperazine ring followed by the introduction of methyl groups at the 3 and 5 positions. The ethan-1-amine group is then added to the piperazine ring.

  • Step 1: : Formation of the piperazine ring through cyclization of an appropriate diamine precursor.

  • Step 2: : Selective methylation at the 3 and 5 positions using methylating agents such as iodomethane under controlled conditions.

  • Step 3: : Introduction of the ethan-1-amine moiety through an alkylation reaction using an appropriate haloalkane.

  • Step 4: : Conversion to the trihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods: : Large-scale production may involve continuous flow techniques and automation to ensure consistent yield and purity. Optimization of each synthetic step, particularly the selective methylation and amine introduction, is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: : 2-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]ethan-1-amine trihydrochloride can undergo various reactions:

  • Oxidation: : May form N-oxides under oxidative conditions.

  • Reduction: : Can reduce to simpler amine derivatives.

  • Substitution: : Halogenation or alkylation reactions can occur on the amine groups.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or peracids under acidic conditions.

  • Reduction: : Lithium aluminium hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: : Halogenation using halogens (Cl2, Br2) or alkylation using alkyl halides.

Major Products Formed

  • Oxidation: : N-oxides.

  • Reduction: : Simpler piperazine derivatives.

  • Substitution: : Halogenated or alkylated piperazine derivatives.

Scientific Research Applications

Chemistry: : Used as a building block in the synthesis of complex organic molecules due to its unique stereochemistry.

Biology: : Serves as a ligand in binding studies to understand molecular interactions.

Medicine: : Potential use in drug design and development, particularly in creating compounds with specific pharmacological activities.

Industry: : Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The exact mechanism by which 2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]ethan-1-amine trihydrochloride exerts its effects depends on its application. Generally, it interacts with molecular targets such as enzymes or receptors, influencing biochemical pathways and cellular functions.

Molecular Targets and Pathways

  • Enzymes: : May inhibit or activate specific enzymes involved in metabolic pathways.

  • Receptors: : Can bind to and modulate receptor activity, influencing signal transduction processes.

Similar Compounds

  • 2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]ethan-1-ol

  • 1-[(3R,5S)-3,5-dimethylpiperazin-1-yl]propan-2-amine

  • N,N-dimethylpiperazine

Uniqueness: : What sets this compound apart is its specific stereochemistry, which can greatly influence its chemical reactivity and interaction with biological targets. Its trihydrochloride form enhances solubility, making it more suitable for various applications compared to its analogs.

Properties

IUPAC Name

2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]ethanamine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3.3ClH/c1-7-5-11(4-3-9)6-8(2)10-7;;;/h7-8,10H,3-6,9H2,1-2H3;3*1H/t7-,8+;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORTVNZLJZYFAS-UZCMYEMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1)C)CCN.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)CCN.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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